N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide
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Overview
Description
N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O4S. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a morpholine ring attached to a phenyl group substituted with a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized morpholine derivatives .
Scientific Research Applications
N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s sulfamoyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-sulfamoylphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a morpholine ring.
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Contains a pyrazine ring instead of a morpholine ring.
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Features a thiadiazole ring, offering different chemical properties
Uniqueness
N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide is unique due to its morpholine ring, which imparts specific chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H19N3O4S |
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Molecular Weight |
313.37 g/mol |
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C13H19N3O4S/c14-21(18,19)12-3-1-11(2-4-12)5-6-15-13(17)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H2,14,18,19) |
InChI Key |
FNLNZGNXIDQTMK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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